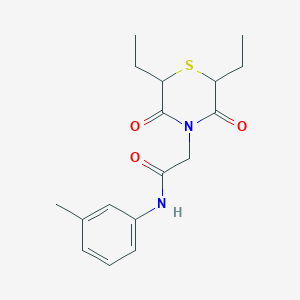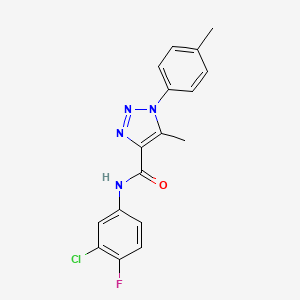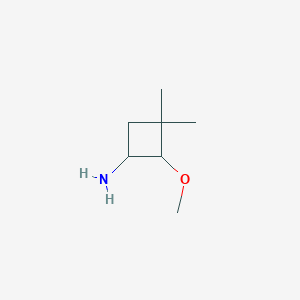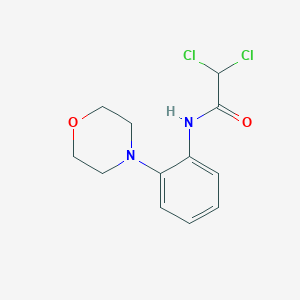![molecular formula C23H22N2O4 B2354821 2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 1005298-35-0](/img/structure/B2354821.png)
2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, benzamide derivatives bearing heterocyclic furan and piperazine ring have been synthesized and evaluated for enzyme inhibition and hemolytic activity . The synthesis involved the reaction of chloromethylbenzoyl chloride with benzyl amine or cyclohexyl amine in an aqueous medium, followed by refluxing the resulting benzamides with 1-(2-furoyl)piperazine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS . These techniques corroborated the proposed molecular structures of the final compounds .Chemical Reactions Analysis
The reaction of similar compounds with nucleophiles has been studied . For instance, the carboxyl reagent N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) was found to react with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, N-Benzyl-4-[4-(2-furoyl)-1-piperazinyl]methylbenzamide is a brown liquid with a molecular formula of C24H25N3O3 and a molecular weight of 403 .Aplicaciones Científicas De Investigación
Reactivity and Synthesis for Antimicrobial Activity
"2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide" and similar compounds have been studied for their reactivity in synthesizing novel derivatives with potential antimicrobial activities. For instance, El-Hashash et al. (2011) explored the reactions of related compounds, leading to various products, some of which were screened for biological activity against gram-positive and gram-negative bacteria (El-Hashash et al., 2011).
Potential in Fused Heteroarenes Synthesis
Wu et al. (2018) conducted research on the annulation between ethyl benzimidates and α-aroyl sulfurylides, yielding derivatives of pyrano[4,3,2-ij]isoquinoline. These compounds, which are structurally related to 2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, demonstrated potential in the synthesis of fused heteroarenes with notable optoelectronic properties (Wu et al., 2018).
Use in Bischler–Napieralski Isoquinoline Synthesis
Doi et al. (1997) studied the Bischler–Napieralski isoquinoline synthesis, a key reaction relevant to compounds like 2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. They investigated the reaction mechanism and identified both normal and abnormal reaction products, contributing to a better understanding of this synthetic pathway (Doi et al., 1997).
Implications in Cancer Research
Several studies have explored derivatives of tetrahydroisoquinoline for their potential use in cancer research. For example, Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, highlighting the relevance of such structures in therapeutic applications (Redda et al., 2010).
Development of Novel Ligands for Imaging
In the field of imaging, particularly for the sigma-2 receptor status of solid tumors, Xu et al. (2005) investigated benzamide analogues, structurally related to the compound , for their potential as novel sigma-2 receptor probes. This research is indicative of the potential applications in medical imaging and diagnostics (Xu et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of research on similar compounds could involve further investigation of their biological activities and potential applications. For instance, the inhibition potential of piperazine derivatives against certain microbial strains, various enzymes, and noroviruses has been reported , suggesting potential applications in the medical and pharmaceutical fields.
Propiedades
IUPAC Name |
2-ethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-2-28-20-9-4-3-8-18(20)22(26)24-17-11-12-19-16(15-17)7-5-13-25(19)23(27)21-10-6-14-29-21/h3-4,6,8-12,14-15H,2,5,7,13H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUUDRVFZDJLBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2354739.png)
![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2354741.png)


![1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene](/img/structure/B2354747.png)

![Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354749.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2354751.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide](/img/structure/B2354753.png)

![ethyl 2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354757.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2354760.png)
![N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2354761.png)